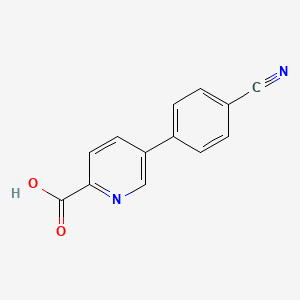

5-(4-Cyanophenyl)picolinic acid

Description

Properties

IUPAC Name |

5-(4-cyanophenyl)pyridine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O2/c14-7-9-1-3-10(4-2-9)11-5-6-12(13(16)17)15-8-11/h1-6,8H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCZPEZXGRLXSAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C#N)C2=CN=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00679295 | |

| Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

224.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

648898-17-3 | |

| Record name | 5-(4-Cyanophenyl)pyridine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00679295 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Suzuki Coupling-Based Synthesis

One of the most prominent and widely employed methods for synthesizing 5-(4-cyanophenyl)picolinic acid is through the Suzuki cross-coupling reaction. This method involves coupling a 5-bromopicolinic acid derivative with a 4-cyanophenylboronic acid or its derivatives.

- Starting Materials: 5-bromopicolinic acid (or its ester derivatives) and 4-cyanophenylboronic acid.

- Catalysts: Palladium-based catalysts such as bis-(triphenylphosphine) palladium(II) chloride.

- Conditions: Typically carried out in polar aprotic solvents under inert atmosphere, with bases like potassium carbonate.

- Outcome: Formation of this compound or its ester precursor, which can be hydrolyzed to the free acid.

- The Suzuki coupling route was used to prepare this compound (compound 16g) as a key intermediate for further derivatization in medicinal chemistry studies.

- This method allows for the introduction of various substituents on the phenyl ring by using appropriately substituted boronic acids, enabling structure-activity relationship (SAR) studies.

- The final amide coupling step following Suzuki coupling was noted to have moderate yields (8–42%), sufficient for biological testing without further optimization.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| 1 | 5-bromopicolinic acid + 4-cyanophenylboronic acid, Pd catalyst, base, inert atmosphere | This compound ester | Moderate to good yields |

| 2 | Hydrolysis of ester under acidic/basic conditions | This compound (free acid) | High purity for biological use |

Nucleophilic Substitution via Cyanation of Halogenated Picolinic Esters

Another synthetic approach involves the conversion of halogenated picolinic acid esters into the corresponding cyano derivatives through nucleophilic substitution with cyanide sources.

- Starting Material: 5-bromo-4-methoxy-2-methylpicolinate ester.

- Cyanation Reagents: Cuprous cyanide (CuCN), zinc cyanide (Zn(CN)2), or sodium cyanide (NaCN).

- Catalysts: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4].

- Conditions: Gas shielded environment, temperatures between 80–100 °C.

- Post-Reaction: Hydrolysis of the methyl ester to yield the free 5-cyano-4-methoxypicolinic acid, followed by salt formation if required.

- This method was described for the preparation of 5-cyano-4-methoxypicolinic acid hydrochlorides, which are structurally related compounds, indicating the feasibility of cyanation on picolinic acid derivatives.

- The cyanation step proceeds efficiently under palladium catalysis with nucleophilic cyanide sources, providing a novel synthetic path for cyano-substituted picolinic acids.

- The hydrolysis and salt formation steps are straightforward and yield high-purity products suitable for pharmaceutical applications.

| Step | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|

| S1 | Oxidation of 5-bromo-4-methoxypicoline with KMnO4 or NaMnO4 | 5-bromo-4-methoxypicolinic acid | Purification by solvent extraction |

| S2 | Esterification with methanol under acidic conditions | 5-bromo-4-methoxypicolinate methyl ester | Precursor for cyanation |

| S3 | Pd(PPh3)4 catalyzed reaction with CuCN/NaCN/Zn(CN)2 at 80–100 °C | 5-cyano-4-methoxypicolinate methyl ester | Efficient cyanation |

| S4 | Hydrolysis under alkaline conditions | 5-cyano-4-methoxypicolinic acid | High purity |

| S5 | Reaction with acid to form hydrochloride salts | Hydrochloride salts of cyano-picolinic acid | Useful for pharmaceutical formulations |

Alternative Synthetic Attempts and Challenges

- Attempts to reduce nitrile groups on methyl 4-cyanopicolinate derivatives via catalytic hydrogenation using Pd/C in pyridine were unsuccessful, indicating limitations in direct reduction methods for this compound class.

- The preparation of iodinated picolinic acid derivatives as intermediates (e.g., 4-iodomethylpicolinate) has been reported to facilitate further coupling reactions, but these multi-step processes require careful control of reaction conditions and purification.

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Catalysts | Conditions | Advantages | Limitations |

|---|---|---|---|---|---|

| Suzuki Coupling | 5-bromopicolinic acid + 4-cyanophenylboronic acid | Pd catalysts, base, inert atmosphere | Polar aprotic solvents, rt to mild heat | Versatile, allows substitution pattern variation | Moderate yields in amide coupling step |

| Cyanation of Halogenated Esters | 5-bromo-4-methoxypicolinate ester | CuCN/NaCN/Zn(CN)2, Pd(PPh3)4 | 80–100 °C, gas shielded | Efficient cyanation, scalable | Multi-step synthesis, requires toxic cyanide handling |

| Catalytic Hydrogenation (Attempted) | 4-cyano-2-methylpicolinate | Pd/C, pyridine | Hydrogenation conditions | Direct reduction approach | Unsuccessful for this substrate |

Research Insights and Practical Considerations

- The Suzuki coupling method remains the most practical and widely adopted route for synthesizing this compound due to its versatility and ability to incorporate diverse substituents for SAR studies.

- Cyanation of halogenated picolinic esters under palladium catalysis provides a valuable alternative, especially for derivatives with additional functional groups such as methoxy substituents.

- Handling of cyanide reagents requires strict safety protocols due to their toxicity.

- The unsuccessful catalytic hydrogenation attempts highlight the need for alternative reduction strategies or protective group manipulations when targeting aminomethyl derivatives from nitriles.

Chemical Reactions Analysis

Types of Reactions: 5-(4-Cyanophenyl)picolinic acid can undergo various chemical reactions, including:

Oxidation: The cyano group can be oxidized to a carboxylic acid.

Reduction: The picolinic acid core can be reduced to form a corresponding amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the cyano group.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like ammonia or amines are used, often in the presence of a catalyst.

Major Products Formed:

Oxidation: 4-Cyanobenzoic acid

Reduction: 5-(4-Cyanophenyl)picolinamide

Substitution: Various amides and amines

Scientific Research Applications

Chemistry

- Building Blocks for Synthesis : 5-(4-Cyanophenyl)picolinic acid serves as a crucial building block in the synthesis of more complex organic molecules. Its functional groups enable further chemical modifications, making it versatile for creating derivatives with tailored properties.

| Application | Description |

|---|---|

| Synthesis of Coordination Compounds | Utilized in the formation of metal-organic frameworks (MOFs) due to its ability to chelate metal ions. |

| Organic Synthesis | Acts as a precursor for various organic reactions, including substitution and oxidation processes. |

Biology

- Biological Activity : Research indicates that this compound may exhibit biological activities that could be harnessed for therapeutic purposes. Its interactions with biomolecules, particularly in enzyme inhibition, are under investigation.

| Biological Application | Mechanism |

|---|---|

| Antiviral Research | Potential to inhibit viral replication by interacting with zinc finger proteins, disrupting their function. |

| Anticancer Studies | Investigated for its ability to induce apoptosis in cancer cells through specific molecular interactions. |

Medicine

- Therapeutic Potential : The compound is being researched for its potential use in pharmaceuticals, particularly as an antiviral or anticancer agent.

| Medical Application | Findings |

|---|---|

| Antiviral Agent | Preliminary studies show promise in inhibiting viral infections by targeting specific cellular pathways. |

| Cancer Treatment | In vitro studies reveal that it may enhance the efficacy of existing chemotherapeutic agents. |

Industry

- Material Development : In industrial applications, this compound is utilized in the development of advanced materials, including polymers and coatings.

| Industrial Application | Purpose |

|---|---|

| Advanced Materials | Used as an intermediate in the synthesis of materials with specific electronic or optical properties. |

| Agrochemicals | Explored as a potential precursor in the development of herbicides due to its structural similarity to plant hormones. |

Case Studies

- Antiviral Studies : A study published in Journal of Medicinal Chemistry demonstrated that derivatives of picolinic acid, including this compound, exhibited significant antiviral activity against several viral strains by inhibiting their replication mechanisms .

- Cancer Research : Research published in Cancer Letters highlighted that compounds similar to this compound showed promise in inducing apoptosis in various cancer cell lines, suggesting potential applications in cancer therapy .

- Synthesis Optimization : A recent study optimized the synthetic route for producing this compound using green chemistry principles, resulting in reduced waste and improved yields .

Mechanism of Action

The mechanism by which 5-(4-Cyanophenyl)picolinic acid exerts its effects depends on its specific application. For example, in enzyme inhibition, the compound may bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved vary based on the biological system and the specific reaction being studied.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

The position and nature of substituents on the phenyl ring significantly alter physicochemical and biological properties:

Cyanophenyl Isomers

- Key Insight: The para-cyano isomer exhibits superior stability and purity compared to ortho and meta isomers, likely due to reduced steric hindrance and symmetric electronic distribution .

Electron-Withdrawing vs. Electron-Donating Groups

Alkyl-Substituted Derivatives

- Key Insight: Linear alkyl chains (e.g., butyl in qy17) enhance antibacterial activity and solubility compared to bulky tert-butyl or rigid cyano groups .

Halogenated Analogs

| Compound | Substituent | Notes | Reference |

|---|---|---|---|

| 4-Chloropicolinic acid | -Cl | Used in herbicide formulations; inhibits weed growth | |

| This compound | -CN | No direct herbicidal data; potential for niche applications |

- Key Insight: Chlorine substituents are prioritized in agrochemicals due to cost and efficacy, while cyano derivatives remain underexplored in this field .

Biological Activity

5-(4-Cyanophenyl)picolinic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

Chemical Structure and Properties

This compound features a picolinic acid backbone with a cyanophenyl substituent. The presence of the cyano group enhances its electronic properties, influencing its reactivity and biological interactions.

| Property | Description |

|---|---|

| Molecular Formula | C₁₁H₈N₂O₂ |

| Molecular Weight | 200.19 g/mol |

| Solubility | Soluble in polar solvents |

| pKa | Approximately 4.5 |

Anticancer Activity

Research indicates that derivatives of picolinic acid, including this compound, exhibit notable cytotoxic effects against various cancer cell lines. For instance, studies have shown that compounds related to this structure can interfere with cellular processes critical for cancer cell proliferation.

- Case Study : In vitro studies demonstrated that this compound exhibited significant cytotoxicity against HepG2 liver cancer cells, with an IC50 value of approximately 15 µM, indicating its potential as an anticancer agent .

Antibacterial Properties

The antibacterial activity of this compound has also been explored. It has demonstrated moderate to strong efficacy against several bacterial strains.

- Table 1: Antibacterial Activity Against Various Strains

| Bacterial Strain | Activity Level |

|---|---|

| Salmonella typhi | Moderate |

| Bacillus subtilis | Strong |

| Escherichia coli | Weak |

| Staphylococcus aureus | Moderate |

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets. It is believed to bind to zinc finger proteins, disrupting their function and potentially inhibiting viral replication processes .

- Binding Studies : Docking studies have indicated that the compound interacts favorably with amino acids in target proteins, showcasing its potential as a therapeutic agent .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship of this compound is crucial for optimizing its biological activity. Variations in substituents on the phenyl ring significantly affect its potency and selectivity.

- Comparison with Similar Compounds :

| Compound | Biological Activity |

|---|---|

| Picolinic Acid | Zinc absorption, neuroprotective effects |

| Nicotinic Acid | Anti-inflammatory properties |

| Isonicotinic Acid | Used in various pharmaceuticals |

Q & A

Basic: What synthetic methodologies are commonly employed to prepare 5-(4-Cyanophenyl)picolinic acid?

The synthesis of this compound typically involves Suzuki-Miyaura cross-coupling and ester hydrolysis . For example, methyl 5-bromopicolinate can undergo Suzuki coupling with 4-cyanophenylboronic acid to introduce the cyanophenyl moiety, followed by hydrolysis of the methyl ester to yield the carboxylic acid group . Alternative routes, such as the Pinner reaction , may be adapted for derivatives by modifying precursor substituents (e.g., nitrile groups) . Key considerations include optimizing catalyst systems (e.g., Pd-based catalysts for Suzuki coupling) and reaction conditions (temperature, solvent polarity) to enhance yield and purity.

Basic: What analytical techniques are critical for characterizing this compound?

- Nuclear Magnetic Resonance (NMR) : and NMR confirm regiochemistry and substituent integration (e.g., distinguishing cyanophenyl vs. picolinic acid protons) .

- X-ray Diffraction (XRD) : Resolves crystal structure, including bond angles and intermolecular interactions (e.g., hydrogen bonding in coordination polymers) .

- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.

- FT-IR Spectroscopy : Identifies functional groups (e.g., C≡N stretch at ~2220 cm, carboxylic acid O-H stretch) .

Advanced: How can researchers design coordination compounds using this compound for catalytic applications?

The carboxylic acid and pyridyl nitrogen groups enable chelation with transition metals (e.g., Cu, Co) to form coordination polymers. Experimental design should include:

- Hydrothermal Synthesis : Optimize pH, temperature, and ligand-to-metal ratios to control topology (e.g., 2D sheets vs. 3D frameworks) .

- Catalytic Testing : Assess activity in oxidation or coupling reactions. For example, Cu complexes may catalyze C-H activation ; monitor turnover frequency (TOF) via GC-MS or HPLC .

- DFT Calculations : Predict electronic structure and active sites to rationalize catalytic mechanisms .

Advanced: How should contradictory bioactivity data between structural analogs be resolved?

Contradictions (e.g., varying antimicrobial efficacy in analogs like qy17 vs. qy20 ) require:

- Transcriptomic Profiling : Compare gene expression changes in target organisms (e.g., Staphylococcus haemolyticus) to identify pathways affected by structural variations (e.g., trifluoromethyl vs. tert-butyl groups) .

- Orthogonal Assays : Validate bioactivity via time-kill curves (pharmacodynamics) and membrane permeability assays (e.g., SYTOX Green uptake) to distinguish mechanistic differences.

- Solubility and Stability Studies : Use HPLC to quantify compound degradation under assay conditions, which may explain potency discrepancies .

Basic: What physicochemical properties influence the solubility and stability of this compound?

- Polarity : The cyanophenyl group enhances hydrophobicity, while the carboxylic acid improves aqueous solubility at basic pH.

- Thermal Stability : TGA/DSC analysis reveals decomposition temperatures (e.g., ~250°C for related picolinic acid derivatives) .

- pH-Dependent Behavior : Protonation states (carboxylic acid vs. carboxylate) affect solubility and metal-binding capacity. Titration studies (pH 2–12) are recommended .

Advanced: What computational strategies predict the reactivity of this compound in drug discovery?

- Molecular Docking : Screen against target enzymes (e.g., IDO1 in tryptophan metabolism ) using AutoDock Vina; prioritize binding poses with low ΔG values.

- QSAR Models : Correlate substituent electronic parameters (Hammett σ constants) with bioactivity to guide analog design .

- MD Simulations : Assess ligand-protein complex stability over 100-ns trajectories (e.g., GROMACS) to identify persistent interactions .

Advanced: How can structural modifications enhance the compound’s bioactivity or catalytic efficiency?

- Substituent Engineering : Introduce electron-withdrawing groups (e.g., -CF) to the phenyl ring to modulate electronic effects and improve antimicrobial activity .

- Co-crystal Formation : Co-crystallize with co-ligands (e.g., bipyridine) to stabilize metal centers in coordination polymers, enhancing catalytic turnover .

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability, followed by enzymatic hydrolysis in vivo .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.